molecular formula C17H17N5O2S B2513392 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2178773-93-6

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2513392
CAS No.: 2178773-93-6
M. Wt: 355.42
InChI Key: ZKRISJYLFVPQHY-UHFFFAOYSA-N
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Description

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a complex organic compound that features a unique combination of pyrazole, benzoyl, thiadiazole, and piperidine moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine: shares similarities with other heterocyclic compounds such as:

Uniqueness

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(13-3-1-4-14(11-13)22-8-2-7-19-22)21-9-5-15(6-10-21)24-17-20-18-12-25-17/h1-4,7-8,11-12,15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRISJYLFVPQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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